Dibismuth;2,3-dihydroxybutanedioate
Description
Introduction to Dibismuth;2,3-Dihydroxybutanedioate
This compound (chemical formula: $$ \text{Bi}2(\text{C}4\text{H}4\text{O}6)_3 $$) is a bismuth(III) complex where two bismuth ions coordinate with three tartrate ligands. The compound exhibits a polymeric structure stabilized by carboxylate and hydroxyl groups, enabling unique reactivity in catalytic and biomedical contexts. Its low toxicity compared to other heavy metal complexes has driven interest in sustainable applications.
Historical Context and Development
The study of bismuth tartrates dates to the 19th century. Key milestones include:
- 1847 : First synthesis by Schwarzenberg, who characterized basic bismuth tartrate salts.
- Early 20th century : Clinical use in syphilis treatment, notably as potassium sodium bismuth tartrate ("Trepol").
- Late 20th century : Decline in medical use due to antibiotics but resurgence in materials science for catalysis and thermoelectric materials.
- 21st century : Applications in environmental remediation (e.g., dye degradation) and energy storage.
This evolution reflects shifting priorities from medicinal chemistry to advanced functional materials.
Nomenclature and Chemical Classification
Nomenclature:
- IUPAC Name : this compound.
- Synonyms : Bismuth(III) tartrate, $$ \text{Bi}2(\text{L-tartrate})3 $$, CAS 6591-56-6.
Classification:
Structural Significance in Bismuth Coordination Chemistry
The compound’s structure reveals critical insights into bismuth(III) coordination behavior:
Key Features:
- Ligand Binding : Tartrate acts as a tetradentate ligand, coordinating via two carboxylate oxygens and two hydroxyl groups.
- Polymeric Network : Extended structures form via $$\mu_2$$-bridging tartrate ligands, creating 2D or 3D frameworks.
- Comparative Analysis :
Property Bismuth Tartrate Bismuth Subsalicylate Bismuth Citrate Coordination Number 6–7 5 8 Ligand Type Polydentate Monodentate Polydentate Solubility Low in H₂O Insoluble Moderate
This structural flexibility enables tunable reactivity, particularly in redox processes.
Relevance in Contemporary Chemical Research
Catalysis:
- Electrocatalytic H₂O₂ Production : Bismuth tartrate-derived materials achieve 92% selectivity for H₂O₂ at $$-0.4 \, \text{V}$$ (vs. RHE), outperforming many noble-metal catalysts.
- Photocatalysis : Degrades 93% of Reactive Blue 19 dye under UV light via radical ($$\cdot\text{OH}$$) mechanisms.
Materials Science:
- Thermoelectric Materials : Forms $$ \text{Bi}{0.5}\text{Sb}{1.5}\text{Te}_3 $$ alloys with ZT values up to 1.2 after annealing.
- Oxide Precursors : Thermal decomposition yields high-purity $$ \beta\text{-Bi}2\text{O}3 $$, a photocatalytically active phase.
Biomedical Research:
Properties
Molecular Formula |
C12H12Bi2O18 |
|---|---|
Molecular Weight |
862.17 g/mol |
IUPAC Name |
dibismuth;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |
InChI Key |
SULICOHAQXOMED-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] |
Synonyms |
ismoverol bismuth tartrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibismuth;2,3-dihydroxybutanedioate vs. Other Metal Tartrates
Metal tartrates are widely studied for their diverse coordination modes and applications. Key examples include:
Physicochemical Properties
Solubility :
Thermal Stability :
Functional and Application Differences
- Pharmaceuticals: Zolpidem tartrate and cysteamine bitartrate leverage tartrate’s role in enhancing solubility and stability.
- Industrial Use: Copper tartrate’s redox activity suits electroplating, whereas barium tartrate’s inertness limits its utility . Bismuth tartrates could serve as precursors for Bi-based catalysts or nanomaterials .
Preparation Methods
Synthesis via Direct Reaction of Bismuth Salts with Tartaric Acid
The most straightforward method involves reacting bismuth precursors with tartaric acid under controlled conditions. European Patent EP 0367484 B1 details a protocol where bismuth oxynitrate (BiONO₃·H₂O) is combined with (+)-tartaric acid in aqueous medium . A mixture of 27 g tartaric acid and 8.61 g bismuth oxynitrate in 50 mL water is heated to 90–100°C for 30 minutes, yielding a crystalline precipitate identified as bismuth tartrate . Filtration and vacuum drying at 70–80°C produce a 54% yield (14.78 g).
Key variables include:
-
Molar ratio : A 2:1 tartaric acid-to-bismuth ratio ensures complete complexation.
-
Temperature : Elevated temperatures (≥90°C) accelerate dissolution and crystallization.
-
Purification : Sequential washing with water, methanol, and ether removes unreacted precursors .
Hydrolytic Precipitation Using Basic Bismuth Nitrates
Russian studies demonstrate the use of basic bismuth nitrates, such as Bi₆O₄(OH)₄₆·H₂O, as precursors . Treating 10 g of this compound with DL-tartaric acid (1.1:1 molar ratio of C₄H₆O₆:Bi³⁺) at 70°C for 1–2 hours produces BiC₄H₃O₆ . The reaction mechanism involves ligand exchange, where tartrate ions displace nitrate groups, forming a stable coordination complex.
Table 1: Reaction Conditions and Outcomes
| Precursor | Tartaric Acid Type | Temperature (°C) | Time (h) | Yield (%) | Purity (Bi, %) |
|---|---|---|---|---|---|
| Bi₆O₄(OH)₄₆·H₂O | DL-tartaric | 70 | 2 | 89 | 60.1 |
| BiONO₃·H₂O | L(+)-tartaric | 90–100 | 0.5 | 54 | 58.7 |
XRD analysis confirms the amorphous nature of DL-BiC₄H₃O₆, while IR spectroscopy reveals characteristic C–O (1,080 cm⁻¹) and Bi–O (540 cm⁻¹) stretching modes .
pH-Controlled Precipitation from Bismuth Hydroxide
US Patent 1,663,201 describes a method where bismuth hydroxide is first precipitated by adding NaOH to a bismuth nitrate solution . The hydroxide is then reacted with tartaric acid and sodium hydroxide at 14–15°C to form tetra-bismuth tartrate . Maintaining low temperatures prevents the formation of tri-bismuth tartrate, which is less stable.
Critical Steps :
-
Precipitation : 50% NaOH is added to Bi(NO₃)₃ until pH >12.
-
Neutralization : Tartaric acid and NaOH are combined to adjust the final pH to 6.5–7.0.
-
Filtration : The product is washed with distilled water to remove residual NaNO₃ .
Thermal Decomposition and Purity Optimization
Thermogravimetric analysis (TGA) of DL-BiC₄H₃O₆ shows stability up to 220°C, followed by exothermic decomposition at 230–280°C, releasing H₂O and CO₂ . Above 345°C, β-Bi₂O₃ forms, transitioning to α-Bi₂O₃ at higher temperatures . This pathway informs drying protocols; samples dried at 100–150°C retain crystallinity without decomposition.
Table 2: Thermal Properties of Bismuth Tartrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product |
|---|---|---|---|
| Initial stability | 25–220 | 0 | BiC₄H₃O₆ |
| Tartrate oxidation | 230–280 | 22.4 | Bi, CO₂, H₂O |
| Bismuth oxidation | 280–345 | 12.1 | β-Bi₂O₃ |
| Phase transition | >345 | 0 | α-Bi₂O₃ |
Challenges in Stoichiometric Control
A common issue is the coexistence of unreacted bismuth citrate or nitrate in final products. For example, incomplete reaction of cimetidine with bismuth citrate leaves residual BiC₆H₅O₇, detectable via thin-layer chromatography (Rf = 0) . Solutions include:
-
Extended reaction times : 2-hour stirring at 70°C ensures >95% conversion .
-
Excess ligand : A 10% molar excess of tartaric acid compensates for solubility limitations .
Industrial-Scale Considerations
For large batches, reproducibility depends on:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Dibismuth;2,3-dihydroxybutanedioate to ensure high crystallinity and purity?
- Methodology : Use hydrothermal synthesis under controlled pH (3.5–4.5) and temperatures (80–100°C) to promote bismuth-tartrate coordination. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate phases. Post-synthesis, employ recrystallization in aqueous ethanol (70% v/v) to enhance purity .
- Data Considerations : Purity can be validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm, referencing USP standards for tartrate-containing pharmaceuticals .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the coordination geometry of bismuth in this compound?
- Methodology : Utilize SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to model bismuth’s coordination environment. Focus on resolving potential disorder in tartrate ligands by applying restraints to bond lengths and angles during refinement .
- Data Contradictions : If discrepancies arise between experimental and calculated bond lengths (e.g., Bi–O distances >2.5 Å), cross-validate with EXAFS spectroscopy to confirm local coordination symmetry .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of this compound in aqueous environments during biological assays?
- Methodology : Stabilize the compound using non-aqueous solvents (e.g., DMSO or propylene glycol) or encapsulate it in liposomes. Characterize stability via dynamic light scattering (DLS) and thermogravimetric analysis (TGA) to assess degradation thresholds .
- Data Interpretation : Conflicting solubility profiles (e.g., increased hydrolysis at pH >6.0) may require pH-dependent kinetic studies using UV-Vis spectroscopy to identify degradation pathways .
Q. How can spectroscopic data (e.g., NMR, IR) resolve contradictions in protonation states of tartrate ligands in this compound?
- Methodology : Perform NMR in DO to identify deprotonated carboxylate groups (δ ~175 ppm) versus protonated hydroxyls (δ ~70 ppm). Cross-reference with IR spectra: asymmetric COO stretching (~1600 cm) confirms ligand coordination .
- Contradiction Analysis : If NMR suggests partial protonation but IR indicates full deprotonation, consider crystal field effects or hydrogen bonding influencing spectral signatures. Use DFT calculations (e.g., Gaussian 16) to model electronic environments .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
- Advanced Approach : Combine inductively coupled plasma mass spectrometry (ICP-MS) for bismuth quantification (<1 ppb detection limit) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for organic impurities (e.g., unreacted tartrate). Calibrate against certified reference materials (CRMs) for accuracy .
Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
